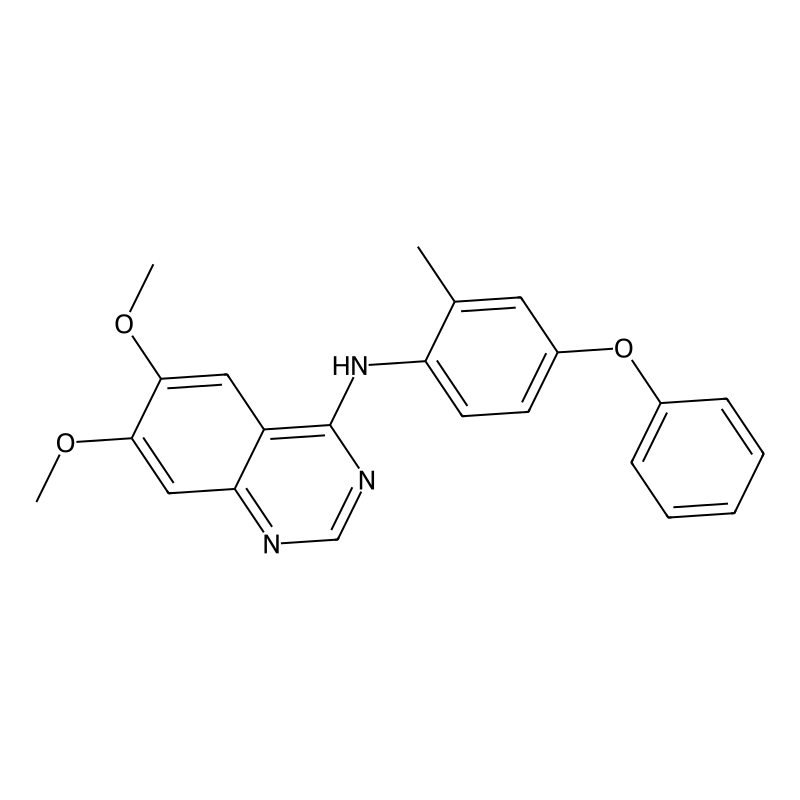

APS-2-79

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Protein Ligand

This compound is listed in the Protein Data Bank (PDB) as a ligand []. Ligands are molecules that bind to specific sites on proteins, often influencing their function. The presence of 6,7-Dimethoxy-N-(2-Methyl-4-Phenoxy-Phenyl)Quinazolin-4-Amine in the PDB suggests it may be being studied for its interaction with a particular protein. However, the specific protein and the research goals are not available in the public PDB entry.

Quinazoline Scaffold

6,7-Dimethoxy-N-(2-Methyl-4-Phenoxy-Phenyl)Quinazolin-4-Amine belongs to the class of quinazoline compounds. Quinazolines are a well-studied group of heterocyclic molecules (compounds containing atoms other than carbon and hydrogen in the ring structure) with various biological activities []. Research on other quinazoline derivatives suggests potential applications in areas like cancer [] and antibacterial treatments []. While the specific activity of 6,7-Dimethoxy-N-(2-Methyl-4-Phenoxy-Phenyl)Quinazolin-4-Amine is unknown, its quinazoline structure hints at a possibility of exploring similar therapeutic applications.

APS-2-79 is a small molecule that serves as a selective antagonist of the Kinase Suppressor of Ras, or KSR, which plays a crucial role in the Ras-MAPK signaling pathway. This compound stabilizes an inactive conformation of KSR, thereby inhibiting its ability to activate downstream signaling pathways such as MEK and ERK phosphorylation. The chemical structure of APS-2-79 includes a biphenyl ether core, which is essential for its interaction with the KSR active site, making it a significant tool for studying MAPK signaling dynamics .

The primary reaction involving APS-2-79 is its binding to KSR, which prevents the activation of MEK and ERK through competitive inhibition. APS-2-79 achieves this by stabilizing the inactive state of KSR, thus blocking its interaction with MEK. This mechanism is particularly relevant in Ras-mutant cell lines, where APS-2-79 enhances the effectiveness of other MEK inhibitors by preventing negative feedback signaling .

Biologically, APS-2-79 has demonstrated significant activity as an antagonist of the MAPK pathway. In cellular assays, it effectively suppresses KSR-stimulated MEK and ERK phosphorylation with an IC50 value of approximately 120 nM against KSR2. Its selectivity is notable; it does not exhibit direct activity against closely related kinases such as BRAF or CRAF, underscoring its specific targeting of KSR . This specificity makes APS-2-79 a valuable compound for research into Ras-driven cancers and other diseases involving aberrant MAPK signaling.

The synthesis of APS-2-79 involves several organic chemistry techniques, including coupling reactions to form the biphenyl ether structure. While specific synthetic pathways are proprietary or not widely published, general methods for synthesizing similar compounds typically include:

- Formation of Biphenyl Ether: Utilizing phenolic compounds and appropriate coupling agents.

- Functionalization: Introducing methyl groups or other substituents to enhance biological activity.

- Purification: Employing chromatography techniques to isolate the final product with high purity .

APS-2-79 has several applications in both research and therapeutic contexts:

- Cancer Research: As a tool for studying Ras-MAPK signaling in cancer cells, particularly those with Ras mutations.

- Drug Development: Enhancing the efficacy of existing MEK inhibitors in combination therapies.

- Biochemical Studies: Investigating the structural dynamics of KSR and its interactions with other signaling molecules .

Interaction studies involving APS-2-79 have focused on its binding affinity and selectivity towards KSR. X-ray crystallography has revealed that APS-2-79 binds within a specific pocket of KSR, facilitating a unique conformational change that stabilizes its inactive state. These studies emphasize that while APS-2-79 effectively inhibits KSR's function, it does not interfere with other kinases in the RAF family, highlighting its potential for targeted therapies without off-target effects .

Several compounds share structural or functional similarities with APS-2-79. Here are a few notable examples:

| Compound Name | Structure Type | Mechanism | Unique Feature |

|---|---|---|---|

| APS-3-77 | Dimethyl-substituted biphenyl ether | Inactive against KSR | Significantly less potent than APS-2-79 (IC50 > 10,000 nM) |

| ASC24 | ATP-competitive binder | Active-state binder | Binds to an active conformation of KSR |

| PD0325901 | MEK inhibitor | Directly inhibits MEK | Broad-spectrum activity against multiple kinases |

APS-2-79 stands out due to its specific targeting of the inactive state of KSR while sparing other kinases, making it a unique candidate for further investigation in therapeutic applications targeting Ras-driven malignancies .

6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine exerts its regulatory effects through allosteric modulation of the Kinase Suppressor of Ras pseudokinase domain [3] [5]. The compound binds directly to Kinase Suppressor of Ras 2 within the Kinase Suppressor of Ras 2-mitogen-activated protein kinase kinase 1 complex, inducing conformational changes that stabilize a previously unrecognized inactive state of the pseudokinase [5] [6]. Crystallographic analysis reveals that the compound engages two distinct regions within the Kinase Suppressor of Ras 2 active site, with the biphenyl ether portion extending into a sub-pocket defined by threonine 739, arginine 692, aspartic acid 803, and a hydrophobic shell composed of phenylalanine 725, tyrosine 714, and phenylalanine 804 [5]. This binding mode establishes a four-member aromatic-pair network through stacking interactions between the terminal phenyl group and the aromatic residues, providing the primary mechanism for compound selectivity and binding stability [5].

The allosteric regulation mechanism involves disruption of the normal adenosine triphosphate coordination sites within the Kinase Suppressor of Ras catalytic domain [5] [7]. Upon compound binding, residues 674 to 676 in the phosphate-binding loop become disordered, contrasting with their ordered state in the adenosine triphosphate-bound complex [5]. This conformational perturbation prevents effective adenosine triphosphate binding and hydrolysis cycles that are essential for Kinase Suppressor of Ras conformational switching between active and inactive states [7]. The compound additionally forms a hydrogen bond between the nitrogen 1 position of the quinazoline core and the backbone of cysteine 742, providing secondary stabilization of the inactive conformation [5].

Conformational Switching Between Active/Inactive Kinase Suppressor of Ras States

The conformational dynamics of Kinase Suppressor of Ras regulation by 6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine involve stabilization of a distinct inactive state that differs markedly from the adenosine triphosphate-bound active conformation [5] [6]. Structural analysis demonstrates that compound binding induces formation of an "induced lock" region encompassing residues isoleucine 809 to glutamine 814, which forms an extension of the activation segment carboxy-terminus to the conserved aspartic acid-phenylalanine-glycine motif [5]. This newly formed structural element creates an anti-parallel beta-strand interaction with the peptide sequence centered around arginine 823 in Kinase Suppressor of Ras 2, effectively locking the pseudokinase in an inactive conformation [5].

The compound-stabilized inactive state exhibits mutually exclusive conformational features compared to the adenosine triphosphate-bound active state [5]. While adenosine triphosphate binding promotes ordering of the phosphate-binding loop and positions the activation segment for productive rapidly accelerated fibrosarcoma interactions, 6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine binding disrupts these regulatory interactions [5] [7]. The conformational switching mechanism prevents the normal adenosine triphosphate-dependent activation cycle that enables Kinase Suppressor of Ras to facilitate rapidly accelerated fibrosarcoma-mediated mitogen-activated protein kinase kinase phosphorylation [11] [25]. This stabilization of the inactive state effectively blocks the pseudokinase from participating in productive signaling complex formation with rapidly accelerated fibrosarcoma family kinases [5] [20].

Table 1: Binding Affinity Data for 6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine

| Target | IC50 Value | Binding Mode | Reference |

|---|---|---|---|

| Kinase Suppressor of Ras 2 | 120 ± 23 nM | Adenosine triphosphate-competitive | Dhawan et al. 2016 |

| Kinase Suppressor of Ras 2 Adenosine Triphosphate-biotin binding | 120 nM | Covalent activity-based probe competition | Dhawan et al. 2016 |

| Mitogen-activated protein kinase kinase 1 | Not directly targeted | Indirect via Kinase Suppressor of Ras complex | Dhawan et al. 2016 |

Inhibition of Rapidly Accelerated Fibrosarcoma-Kinase Suppressor of Ras Heterodimerization Dynamics

6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine disrupts rapidly accelerated fibrosarcoma-Kinase Suppressor of Ras heterodimerization through direct perturbation of the dimer interface [5] [6]. Bio-layer interferometry analysis demonstrates that compound treatment prevents association between Kinase Suppressor of Ras 2-mitogen-activated protein kinase kinase 1 complexes and rapidly accelerated fibrosarcoma kinases, with the compound completely abrogating binding to rapidly accelerated fibrosarcoma mutants specifically designed to monitor Kinase Suppressor of Ras-rapidly accelerated fibrosarcoma interactions [5]. The dimer interface residues tryptophan 685 and histidine 686 show distinct conformational perturbations in the compound-bound state compared to the adenosine triphosphate-bound conformation, indicating that compound binding allosterically affects the rapidly accelerated fibrosarcoma interaction surface [5].

The mechanism of heterodimerization inhibition involves compound-induced conformational changes that render the Kinase Suppressor of Ras dimer interface incompatible with rapidly accelerated fibrosarcoma binding [5] [20]. Under normal conditions, Kinase Suppressor of Ras 2-mitogen-activated protein kinase kinase 1 complexes form heterotetrameric assemblies with rapidly accelerated fibrosarcoma through direct kinase domain interactions [20] [22]. However, 6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine binding stabilizes a conformation where these critical interface residues are repositioned, preventing productive rapidly accelerated fibrosarcoma engagement [5]. This disruption of heterodimerization effectively blocks the formation of active rapidly accelerated fibrosarcoma-Kinase Suppressor of Ras-mitogen-activated protein kinase kinase signaling complexes that are essential for oncogenic Ras pathway activation [11] [25].

Table 2: Conformational Changes in Kinase Suppressor of Ras 2 Upon 6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine Binding

| Structural Element | Change Type | Functional Impact | Comparison to ATP State |

|---|---|---|---|

| Induced lock region (Ile809-Gln814) | Ordering/formation | Negative regulatory reinforcement | Newly formed in compound-bound state |

| P-loop region (674-676) | Disorder/displacement | Loss of Adenosine triphosphate coordination | Ordered in Adenosine triphosphate, disordered in compound |

| Activation segment | Stabilization | Maintenance of inactive state | Similar arrangement |

| Dimer interface (Trp685, His686) | Perturbation | Disrupted RAF heterodimerization | Distinct conformational differences |

Adenosine Triphosphate-Competitive Binding in Kinase Suppressor of Ras Catalytic Pocket

6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine functions as an adenosine triphosphate-competitive inhibitor that directly occupies the nucleotide-binding pocket of the Kinase Suppressor of Ras catalytic domain [1] [5]. Competition experiments using an adenosine triphosphate-biotin activity-based probe demonstrate that the compound effectively displaces adenosine triphosphate binding with an inhibitory concentration 50 value of 120 nanomolar against Kinase Suppressor of Ras 2 [1] [4]. The compound exhibits high selectivity for Kinase Suppressor of Ras over closely related rapidly accelerated fibrosarcoma family kinases, showing no direct inhibitory activity against recombinant rapidly accelerated fibrosarcoma proteins or cellular rapidly accelerated fibrosarcoma variants [5] [18].

The adenosine triphosphate-competitive binding mechanism involves occupation of the adenine-binding pocket through the quinazoline core, while the biphenyl ether extension occupies a unique sub-pocket not utilized by natural nucleotides [5]. Crystallographic analysis reveals that the compound adopts a distinct binding mode compared to adenosine triphosphate, with the quinazoline ring system positioned similarly to the adenine base but oriented to enable the biphenyl ether to extend into the hydrophobic sub-pocket [5] [6]. This binding mode explains the compound's ability to block adenosine triphosphate binding while conferring selectivity through interactions with Kinase Suppressor of Ras-specific residues not conserved in active rapidly accelerated fibrosarcoma kinases [5]. The competitive inhibition mechanism effectively prevents the adenosine triphosphate binding and hydrolysis cycles that normally regulate Kinase Suppressor of Ras conformational dynamics and its ability to facilitate rapidly accelerated fibrosarcoma-mediated mitogen-activated protein kinase kinase activation [7] [11].

Table 3: Molecular Interactions in Kinase Suppressor of Ras 2-Mitogen-activated protein kinase kinase 1-6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine Complex

| Interaction Type | Residues Involved | Distance Range | Functional Significance |

|---|---|---|---|

| Hydrophobic stacking interactions | Phe725, Tyr714, Phe804, terminal phenyl of compound | 3.5-4.0 Angstrom | Primary binding stability |

| Hydrogen bonding | N1 quinazoline core with Cys742 backbone | 2.8-3.2 Angstrom | Secondary stabilization |

| Aromatic-pair network | Four-member aromatic network with Phe725, Tyr714, Phe804 | 3.6-4.2 Angstrom | Selectivity determinant |

| Salt bridge formation | Not directly observed | N/A | Conformational constraint |

APS-2-79 demonstrates potent and selective suppression of MEK/ERK phosphorylation cascades through direct targeting of the kinase suppressor of RAS scaffolding protein. The compound exhibits remarkable specificity for KSR2 with an inhibitory concentration fifty value of 120 ± 23 nanomolar when binding to KSR2-MEK1 complexes [1] [2] [3]. This high-affinity interaction occurs within the ATP-binding pocket of KSR2, where APS-2-79 forms a sophisticated network of aromatic-pair interactions involving Phe725, Tyr714, and Phe804 residues [1].

The mechanistic basis for MEK/ERK suppression involves stabilization of a previously unrecognized inactive state of KSR2. Crystallographic analysis reveals that APS-2-79 binding induces formation of an "induced lock" region encompassing residues Ile809 to Gln814 in KSR2, which forms an anti-parallel β-strand structure that reinforces negative regulatory interactions [1]. This conformational change occurs at the expense of P-loop ordering, effectively preventing the conformational transitions required for MEK phosphorylation and activation.

In cellular reconstitution systems, APS-2-79 treatment results in significant suppression of KSR-stimulated MEK and ERK phosphorylation, with statistical significance of P < 0.005 compared to control conditions [1]. The compound demonstrates complete selectivity for KSR-dependent signaling, as evidenced by its inactivity against the KSR2(A690F) mutant, which can stimulate MAPK outputs independent of ATP-binding [1]. This selectivity extends to RAF family kinases, where APS-2-79 shows no direct inhibitory activity against recombinant BRAF, CRAF, or cellular BRAF(V600E) [1].

Reconstitution assays demonstrate that KSR enhances RAF-mediated MEK phosphorylation by at least five-fold under optimal conditions [1]. APS-2-79 treatment markedly reduces this enhancement specifically through direct KSR targeting, while the structurally similar but inactive control compound APS-3-77 shows no inhibitory effect [1]. The compound's mechanism involves shifting the equilibrium of KSR-MEK complexes toward an inactive "OFF" state, effectively functioning as a KSR-dependent antagonist of RAF-mediated MEK phosphorylation [1].

RAS Mutation-Specific Pathway Inhibition

APS-2-79 exhibits remarkable selectivity for RAS-mutant cellular contexts compared to RAF-mutant backgrounds. This selectivity manifests through differential responses in cell viability assays and synergistic interactions with MEK inhibitors. In RAS-mutant cell lines HCT-116 and A549, APS-2-79 treatment shifts the dose response curve for the clinical MEK inhibitor trametinib, whereas BRAF-mutant cell lines SK-MEL-239 and A375 show no such response [1] [4] [5].

The mechanistic basis for RAS mutation-specific effects relates to the differential dependence on KSR scaffolding in various oncogenic contexts. RAS-mutant cancers rely heavily on KSR-mediated signal amplification and complex assembly, making them particularly vulnerable to KSR inactive state stabilization [1] [6]. In contrast, BRAF-mutant cancers can bypass KSR-dependent signaling through direct RAF activation, rendering them less sensitive to KSR-targeted interventions [1].

Synergy analysis using Bliss scoring methodology reveals that APS-2-79 demonstrates significant synergistic effects with multiple MEK inhibitors specifically in KRAS-mutant cell lines [1]. The combination analysis over full concentration matrices shows that kinase suppressor of RAS inactive state stabilization synergizes with trametinib, PD0325901, AZD6244, binimetinib, and other MEK inhibitors exclusively in RAS-mutant cellular contexts [1]. Control compounds, including APS-3-77 and additional structural analogs, fail to demonstrate RAS-mutant-specific synergy, confirming that the enhanced therapeutic activity depends on specific KSR co-modulation [1].

The molecular mechanism underlying RAS mutation-specific pathway inhibition involves disruption of KSR-RAF heterodimerization complexes that are particularly critical for RAS-driven signaling [1]. Bio-layer interferometry experiments demonstrate that APS-2-79 prevents the association of KSR2-MEK1 complexes with BRAF, with complete inhibition observed when KSR2 is pre-treated with the compound [1]. This disruption of heterodimerization is particularly relevant in RAS-mutant contexts, where sustained signaling requires continuous formation and reformation of these regulatory complexes [1].

Feedback Loop Modulation in MAPK Signaling

APS-2-79 significantly impacts feedback loop regulation within MAPK signaling networks, particularly addressing the challenge of MEK inhibitor-induced feedback activation that limits therapeutic efficacy in RAS-mutant cancers. The compound's ability to stabilize the KSR inactive state provides a mechanism to prevent the release of negative feedback signaling that typically occurs upon MEK inhibition [1] [7].

MEK inhibitor resistance mechanisms frequently involve upstream RAS activation and formation of higher-order RAF-RAF and RAF-KSR complexes that restore pathway signaling despite continued drug treatment [1]. APS-2-79 addresses this limitation by preventing the conformational changes in KSR that are necessary for feedback complex assembly. The compound's effect on feedback modulation is evidenced by enhanced potency of MEK inhibitors specifically in RAS-mutant cell lines, where APS-2-79 treatment results in a two-fold enhancement of trametinib's inhibitory concentration ninety value for ERK phosphorylation [1].

The structural basis for feedback loop modulation involves APS-2-79's impact on the KSR2 dimer interface, including perturbations at residues Trp685 and His686 that are critical for both KSR-KSR homodimerization and KSR-RAF heterodimerization [1]. These structural changes prevent the dynamic complex assembly and disassembly that characterizes normal feedback regulation, effectively dampening the system's ability to compensate for MEK inhibition through upstream pathway reactivation [1].

Genetic evidence supporting the role of KSR in feedback regulation comes from studies with the Ras-suppressor allele R718H in KSR, which reduces MEK inhibitor-induced feedback in engineered cell systems [1]. This finding suggests that KSR heterodimerization capacity directly influences the magnitude of feedback responses to MEK inhibition, providing a molecular rationale for the observed synergy between APS-2-79 and clinical MEK inhibitors [1].

Differential Effects in BRAF vs. KRAS Mutant Models

The differential efficacy of APS-2-79 between BRAF and KRAS mutant cellular models represents a key finding with significant therapeutic implications. This selectivity pattern reflects fundamental differences in oncogenic signaling dependencies and pathway organization between these distinct mutational contexts [1] [8] [6].

In KRAS-mutant cell lines, including HCT-116, A549, COLO-205, LOVO, SW620, and SW1417, APS-2-79 demonstrates consistent synergistic effects with MEK inhibitors [1]. The compound shifts dose response curves for trametinib and enhances the drug's inhibitory effects on ERK phosphorylation, with the most pronounced effects observed in HCT-116 cells where a two-fold enhancement in trametinib potency is documented [1]. These effects correlate with the high dependence of KRAS-mutant cancers on KSR-mediated signal amplification and complex assembly [6].

Conversely, BRAF-mutant cell lines SK-MEL-239 and A375 show no response to APS-2-79 treatment, either as monotherapy or in combination with MEK inhibitors [1] [4]. This resistance pattern reflects the ability of activated BRAF to bypass KSR-dependent signaling mechanisms through direct MEK activation [1]. The V600E mutation in BRAF creates constitutively active kinase that can form productive complexes with MEK independent of KSR scaffolding function [9].

The mechanistic basis for differential effects involves distinct requirements for KSR function in various oncogenic contexts. KRAS-mutant cancers require KSR-mediated assembly of RAF-MEK complexes for efficient signal transmission, making them vulnerable to KSR inactive state stabilization [10] [11]. BRAF-mutant cancers can achieve similar signaling outputs through direct BRAF-MEK interactions that do not require KSR scaffolding, rendering them resistant to KSR-targeted interventions [1].

Trans-phosphorylation mechanisms may also contribute to differential effects between mutational contexts. Recent evidence suggests that scaffold proteins can facilitate ERK phosphorylation through trans-acting mechanisms involving scaffold dimerization [12] [8]. In BRAF-mutant cells, alternative scaffolds such as IQGAP1 may compensate for KSR inhibition, whereas KRAS-mutant cells show greater dependence on KSR-specific functions [8].

Cell viability studies across multiple cell lines confirm the mutation-specific activity pattern of APS-2-79. While the compound shows modest single-agent activity in KRAS-mutant lines HCT-116 and A549, it demonstrates no effect on BRAF-mutant lines SK-MEL-239 and A375 [1] [6]. However, combination studies reveal robust synergy with MEK inhibitors specifically in the KRAS-mutant context, suggesting that the therapeutic value of APS-2-79 lies primarily in its ability to enhance existing targeted therapies rather than function as a standalone treatment [1].

The differential effects extend to biochemical readouts of pathway activity, where APS-2-79 enhances the ability of MEK inhibitors to suppress ERK phosphorylation specifically in KRAS-mutant but not BRAF-mutant cellular contexts [1]. This biochemical selectivity provides strong evidence that the compound's mechanism of action involves KSR-dependent processes that are more critical for KRAS-driven compared to BRAF-driven oncogenic signaling [1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Dhawan NS, Scopton AP, Dar AC. Small molecule stabilization of the KSR

Explore Compound Types